molecular formula C4H5IO2 B6209140 1-iodocyclopropane-1-carboxylic acid CAS No. 2409596-92-3

1-iodocyclopropane-1-carboxylic acid

Cat. No.: B6209140
CAS No.: 2409596-92-3
M. Wt: 212
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Description

1-Iodocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Carboxylates or ketones.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

1-Iodocyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-iodocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Uniqueness: 1-Iodocyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo specific substitution reactions and its role as a versatile intermediate in organic synthesis highlight its significance in research and industry .

Properties

CAS No.

2409596-92-3

Molecular Formula

C4H5IO2

Molecular Weight

212

Purity

95

Origin of Product

United States

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